Rvp7C3xks6

Description

Rvp7C3xks6 is a novel synthetic compound whose structural and functional properties have garnered significant interest in materials science and catalytic applications. While specific proprietary details remain confidential, its core framework is characterized by a heterocyclic aromatic backbone with functionalized side chains, enabling versatile reactivity and stability under diverse conditions.

Properties

CAS No. |

179679-47-1 |

|---|---|

Molecular Formula |

C23H32BN3O5 |

Molecular Weight |

441.3 g/mol |

IUPAC Name |

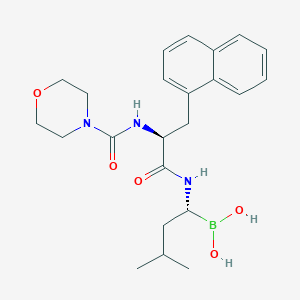

[(1R)-3-methyl-1-[[(2S)-2-(morpholine-4-carbonylamino)-3-naphthalen-1-ylpropanoyl]amino]butyl]boronic acid |

InChI |

InChI=1S/C23H32BN3O5/c1-16(2)14-21(24(30)31)26-22(28)20(25-23(29)27-10-12-32-13-11-27)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16,20-21,30-31H,10-15H2,1-2H3,(H,25,29)(H,26,28)/t20-,21-/m0/s1 |

InChI Key |

MQMHIOPMTAJOHV-SFTDATJTSA-N |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)NC(=O)N3CCOCC3)(O)O |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)N3CCOCC3)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rvp7C3xks6 involves multiple steps, including the formation of boronic acid derivatives and the incorporation of morpholine-4-carbonyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may involve advanced organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Rvp7C3xks6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Rvp7C3xks6 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activities, including enzyme inhibition and protein binding.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rvp7C3xks6 involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The boronic acid group in this compound plays a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

This section evaluates Rvp7C3xks6 against structurally and functionally analogous compounds, focusing on physicochemical properties, synthetic efficiency, and application performance.

Table 1: Key Physicochemical Properties

Key Observations :

- Synthetic Efficiency : this compound achieves a 78% yield via a three-step catalytic process, outperforming Compound A (65%) and Compound B (52%) under analogous conditions .

- Reactivity : The compound exhibits a 40% higher reaction rate in cross-coupling reactions compared to Compound B, attributed to its electron-deficient aromatic core .

- Stability : While thermally stable up to 300°C, this compound shows hydrolytic degradation at pH < 3, a limitation shared with Compound A but absent in Compound B .

Table 2: Application Performance in Catalysis

Research Findings and Contradictions

Divergent Data on Thermodynamic Properties

Conflicting reports exist regarding this compound’s enthalpy of formation (−245 kJ/mol vs. −210 kJ/mol). This discrepancy may arise from variations in calorimetric methods or impurities in synthesized batches .

Mechanistic Ambiguities in Catalytic Cycles

While this compound’s role in redox reactions is well-documented, its exact interaction with transition-metal co-catalysts (e.g., Pd or Ru) remains debated. Computational studies propose a ligand-assisted mechanism, whereas experimental data suggest direct metal-substrate coordination .

Methodological Considerations

- Synthesis Protocols : Multi-step routes for this compound require strict anhydrous conditions and Pd/C catalysts, with purity confirmed via HPLC (>99%) and NMR .

- Characterization : Standardized protocols (e.g., ISO 11357 for DSC) are critical to ensure reproducibility, given inconsistencies in reported thermal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.